(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
描述
The compound (1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 3-position and a carboxylic acid at the 1-position. Its stereochemistry (1S,3R) is critical for its physicochemical and biological properties. The Boc group serves as a protective moiety for the amine, making the compound a likely intermediate in peptide or small-molecule synthesis .
属性
IUPAC Name |
(1S,3R)-3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-7-12(13)5-4-8(6-12)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOWEMZXCWWMZ-QPUJVOFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@@H](C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorine Impact: The target compound’s fluorine atom increases molecular weight by ~19 g/mol compared to its non-fluorinated analogue (229.27 vs. 260.28 g/mol) and enhances electronegativity, which may lower the pKa of the carboxylic acid group . In contrast, the difluoromethylenyl group in ’s compound introduces two fluorine atoms, further increasing hydrophobicity (XLogP3 = 3.8 vs. ~2.1 for the target) .
Boc-Protected Amino Group: Both the target and its non-fluorinated analogue share the Boc group, contributing to higher molecular weight and lipophilicity compared to simpler fluorinated carboxylic acids (e.g., XLogP3 = 1.4 vs. 0.9) .
Stereochemical Considerations :
- The (1S,3R) configuration distinguishes the target from ’s (1R,3S)-3-(isopropyl)-Boc-protected compound, where stereochemistry influences synthetic routes and biological activity .
Key Observations:
Spectral Data and Structural Confirmation
- ¹⁹F NMR : The target’s single fluorine atom would likely resonate near −88 to −91 ppm (cf. ’s difluoromethylenyl group at −84 to −85 ppm) .
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet near δ 1.35–1.42 ppm, consistent across analogues .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+Na]+ at m/z 456.0498 for ’s compound .
常见问题
Q. What are the key considerations for synthesizing this compound while preserving its stereochemistry?
Methodological Answer: The synthesis of this compound requires precise control of stereochemistry at the 1S and 3R positions. Key steps include:
- Asymmetric induction : Use chiral auxiliaries or catalysts to ensure correct configuration during cyclopentane ring formation. For example, lithium hydroxide-mediated hydrolysis in methanol/water mixtures can retain stereochemical integrity during deprotection steps .
- Protecting groups : The tert-butoxycarbonyl (Boc) group on the amino moiety is critical to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane ensures selective removal without altering the fluorinated cyclopentane core .
- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking intermediate stereochemistry .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical techniques :
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to verify substituent positions and fluorine incorporation. For example, ¹⁹F NMR can detect fluorination at the 3-position (δ −88 to −91 ppm in DMSO-d₆) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+ calculated for related analogs: 456.0502) .
- HPLC/GC : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can the coupling efficiency of the tert-butoxycarbonylamino group be optimized in this compound?
Methodological Answer:
- Reagent selection : Use Boc-protected intermediates with activating agents like HATU or EDCI to enhance coupling yields .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of the Boc-protected amine during nucleophilic substitution .
- Kinetic studies : Monitor reaction progress via ¹H NMR to identify bottlenecks. For example, incomplete deprotection with TFA may require extended reaction times (4–6 hours at 0°C) .
Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?
Methodological Answer:
- Enzyme inhibition assays : Test inhibition of cyclooxygenase (COX-2) or lipoxygenase (LOX) using fluorometric assays. Compare IC₅₀ values with structurally similar compounds (e.g., 3-methoxy or 3-chloro analogs) .
- Receptor binding studies : Radioligand displacement assays (e.g., for TNF-α or IL-6 receptors) quantify binding affinity (Kd). Use HEK-293 cells transfected with target receptors .
- Cytokine profiling : ELISA-based measurement of IL-1β and IL-6 in LPS-stimulated macrophages .
Q. How does fluorination at the 3-position affect metabolic stability compared to non-fluorinated analogs?
Methodological Answer:
- In vitro stability assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Fluorination typically reduces oxidative metabolism due to C-F bond strength .
- Plasma stability : Monitor esterase-mediated hydrolysis of the carboxylic acid group. Fluorination may sterically hinder enzyme access, increasing half-life .
- Comparative pharmacokinetics : Administer fluorinated and non-fluorinated analogs in rodent models. Fluorinated derivatives often show higher AUC (area under the curve) and extended t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
